molecular formula C4H6N2O2 B037636 (3-Methyl-1,2,4-oxadiazol-5-yl)methanol CAS No. 112960-56-2

(3-Methyl-1,2,4-oxadiazol-5-yl)methanol

Cat. No. B037636
CAS RN: 112960-56-2
M. Wt: 114.1 g/mol
InChI Key: OQKJMIGPYYWVKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the reaction of appropriate precursors in methanol. For instance, Schiff base compounds with oxadiazole units are prepared from reactions involving amino-oxadiazole and benzaldehyde derivatives in methanol, highlighting a common synthetic route for oxadiazole derivatives (Kakanejadifard et al., 2013).

Molecular Structure Analysis

The structural characterization of these compounds includes various spectroscopic techniques such as IR, UV–Vis, 1H, and 13C NMR. These methods provide detailed insights into the molecular structure, showcasing the versatility and complex nature of oxadiazole derivatives (Kakanejadifard et al., 2013).

Chemical Reactions and Properties

Oxadiazole compounds exhibit interesting chemical behavior, such as photochemical rearrangements and reactions with nucleophiles. For example, the photochemical behavior of certain oxadiazole derivatives in methanol leads to ring photoisomerization or formation of open-chain compounds, depending on the substituents and reaction conditions (Buscemi et al., 1988).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, including solubility and phase behavior, are influenced by their molecular structure. The solvatochromism and tautomeric behavior, observed through UV-Vis absorption spectra, indicate how molecular properties change with environmental conditions (Kakanejadifard et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents and stability under various conditions, highlight the functional versatility of oxadiazole derivatives. Their reaction with methyliodide, for instance, showcases their potential in forming new chemical entities (Bohle & Perepichka, 2009).

Scientific Research Applications

Synthetic Routes and Characterization

Synthesis and Stability : Research has demonstrated innovative synthetic routes and the stability of oxadiazole derivatives. For instance, Bohle and Perepichka (2009) detailed a synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole from benzyl cyanide, showcasing the chemical's pronounced acid/base stability and potential for derivative formation (D. S. Bohle & I. Perepichka, 2009).

Corrosion Inhibition : Ammal, Prajila, and Joseph (2018) explored the effectiveness of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid, highlighting their utility in industrial applications (P. Ammal, M. Prajila, & A. Joseph, 2018).

Antibacterial Properties : Kakanejadifard et al. (2013) synthesized Schiff base compounds with oxadiazole structures and evaluated their antibacterial activities against gram-positive and gram-negative bacteria, revealing potent antibacterial properties (A. Kakanejadifard et al., 2013).

Materials Science and Energetic Materials

Photoreactive Synthesis : Buscemi, Pace, and colleagues (2001) reported on a photochemical methodology to synthesize fluorinated 1,2,4-oxadiazoles, indicating applications in materials science and organic synthesis (S. Buscemi, A. Pace, R. Calabrese, N. Vivona, & P. Metrangolo, 2001).

Energetic Materials : Research into the synthesis and characterization of 1,2,4-oxadiazole derivatives has also focused on their potential as insensitive energetic materials, offering safer alternatives for explosive compounds (Qiong Yu et al., 2017).

Safety and Hazards

“(3-Methyl-1,2,4-oxadiazol-5-yl)methanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Acute Tox. 4 Oral and is labeled with the GHS07 pictogram. The safety information advises to avoid breathing dust/fume/gas/mist/vapours/spray .

Future Directions

Sigma-Aldrich provides “(3-Methyl-1,2,4-oxadiazol-5-yl)methanol” to early discovery researchers as part of a collection of unique chemicals, indicating its potential for future research and development .

properties

IUPAC Name

(3-methyl-1,2,4-oxadiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-3-5-4(2-7)8-6-3/h7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKJMIGPYYWVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555451
Record name (3-Methyl-1,2,4-oxadiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-1,2,4-oxadiazol-5-yl)methanol

CAS RN

112960-56-2
Record name (3-Methyl-1,2,4-oxadiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methyl-1,2,4-oxadiazol-5-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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